

3-bromo-4-fluoro-1H-pyrazole chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-bromo-4-fluoro-1H-pyrazole**

Cat. No.: **B2565642**

[Get Quote](#)

An In-depth Technical Guide to **3-bromo-4-fluoro-1H-pyrazole**: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-bromo-4-fluoro-1H-pyrazole**, a halogenated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical properties, molecular structure, and established synthetic routes. Furthermore, this guide will explore its reactivity, highlighting its utility as a versatile building block in the design and development of novel pharmaceutical agents. The content is structured to provide both foundational knowledge and practical insights for its application in advanced organic synthesis.

Introduction: The Strategic Value of Halogenated Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds.^{[1][2]} The strategic introduction of halogen atoms, such as bromine and fluorine, onto this heterocyclic core profoundly modulates the physicochemical and pharmacological properties of the resulting molecules. **3-bromo-4-fluoro-1H-pyrazole** has emerged as a particularly valuable intermediate. The bromine atom at the 3-position serves as

a versatile synthetic handle for cross-coupling reactions, enabling the construction of complex molecular architectures.^[1] Simultaneously, the fluorine atom at the 4-position can enhance metabolic stability, binding affinity, and membrane permeability of target compounds, making this scaffold highly attractive for drug development programs.^[3]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical properties of **3-bromo-4-fluoro-1H-pyrazole** is fundamental to its effective use in synthesis.

Chemical Structure

The structure consists of a five-membered pyrazole ring substituted with a bromine atom at position 3 and a fluorine atom at position 4.

Caption: Molecular structure of **3-bromo-4-fluoro-1H-pyrazole**.

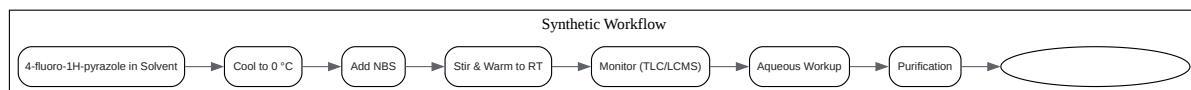
Physicochemical Data

The key physicochemical properties are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

Property	Value
Molecular Formula	C ₃ H ₂ BrFN ₂
Molecular Weight	164.96 g/mol
Appearance	White to off-white solid
Melting Point	76-80 °C
Boiling Point	246.7±25.0 °C (Predicted)
Density	2.0±0.1 g/cm ³ (Predicted)
pKa	10.93±0.10 (Predicted)

Synthesis and Reactivity

Synthetic Approach: Electrophilic Bromination


A common and efficient method for the synthesis of **3-bromo-4-fluoro-1H-pyrazole** involves the direct electrophilic bromination of 4-fluoro-1H-pyrazole. This precursor can be synthesized from commercially available starting materials.^[4] The bromination reaction is typically achieved using a mild brominating agent like N-Bromosuccinimide (NBS).

Experimental Protocol: Synthesis via Bromination

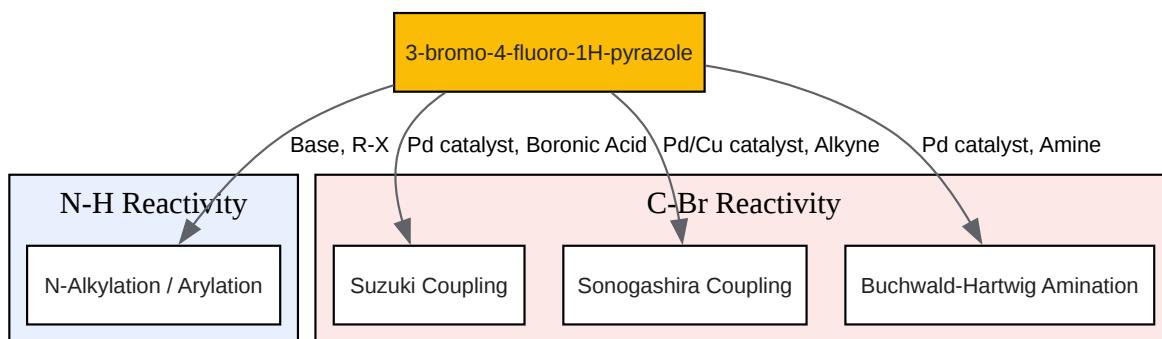
This protocol outlines a standard procedure for the laboratory-scale synthesis.

- Preparation: Dissolve 4-fluoro-1H-pyrazole (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Causality: Anhydrous conditions are critical to prevent side reactions with the reactive brominating agent.
- Cooling: Cool the solution to 0 °C using an ice-water bath.
 - Causality: Bromination is an exothermic reaction. Cooling helps to control the reaction rate, minimize the formation of impurities, and improve regioselectivity.
- Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
 - Causality: NBS is a reliable source of electrophilic bromine. A slight excess can be used to ensure complete conversion of the starting material. Slow, portion-wise addition is crucial for temperature control.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
 - Causality: The reaction time can vary depending on the substrate and solvent. Progress should be monitored to determine the point of completion.

- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield pure **3-bromo-4-fluoro-1H-pyrazole**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **3-bromo-4-fluoro-1H-pyrazole**.


Reactivity and Synthetic Applications

The synthetic utility of **3-bromo-4-fluoro-1H-pyrazole** stems from the distinct reactivity of its functional groups, allowing for sequential and regioselective modifications.

- N-H Functionalization: The pyrazole ring contains an acidic N-H proton. This site can be readily deprotonated with a mild base and subsequently alkylated, arylated, or acylated. This allows for the attachment of the pyrazole core to various molecular scaffolds.
- C-Br Cross-Coupling: The C3-bromine atom is the primary site for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Stille, Buchwald-Hartwig, and other coupling reactions. This provides a powerful and modular approach to introduce a wide variety of substituents (aryl, heteroaryl, alkyl, alkynyl, etc.) at this position.
- Role of Fluorine: The electron-withdrawing fluorine atom at C4 increases the acidity of the N-H proton and influences the electronic properties of the ring, which can affect the rates and

outcomes of the cross-coupling reactions at the C3 position.

This orthogonal reactivity makes it a key building block for constructing libraries of complex molecules for high-throughput screening in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for functionalizing **3-bromo-4-fluoro-1H-pyrazole**.

Conclusion

3-bromo-4-fluoro-1H-pyrazole is a high-value, versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its distinct structural features—a reactive bromine atom for cross-coupling and a modulating fluorine atom—provide a robust platform for the synthesis of diverse and complex molecular entities. The synthetic protocols for its preparation are well-established, making it an accessible and reliable tool for medicinal chemists aiming to accelerate the discovery of novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [3-bromo-4-fluoro-1H-pyrazole chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2565642#3-bromo-4-fluoro-1h-pyrazole-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com